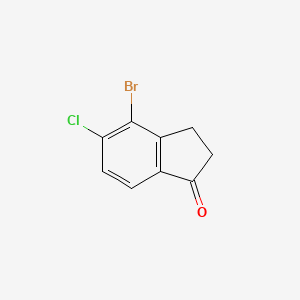

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFWUCQLFJKMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate in medicinal chemistry.[1][2] The indanone framework is a core structural motif in various pharmaceutically relevant agents, including those developed for neurological disorders.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this specific halogenated indanone. We delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of the key chemical transformations, a detailed step-by-step experimental procedure, and robust analytical methods for product validation.

Strategic Analysis of the Synthetic Pathway

The most direct and reliable method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation.[2][3][4] This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry, allowing for the formation of a cyclic ketone from an aromatic precursor bearing a carboxylic acid or acyl halide side chain.[5]

Our strategy is a two-stage process:

-

Synthesis of the Precursor: Preparation of 3-(3-bromo-4-chlorophenyl)propanoic acid. This molecule contains the necessary aromatic substitution pattern and the three-carbon side chain required for cyclization.

-

Intramolecular Friedel-Crafts Cyclization: Conversion of the propanoic acid to its more reactive acyl chloride derivative, followed by a Lewis acid-catalyzed cyclization to yield the target indanone.

Mechanistic Insight: The Friedel-Crafts Acylation

The key transformation relies on the principles of electrophilic aromatic substitution (EAS). The reaction, developed by Charles Friedel and James Crafts in 1877, proceeds via the generation of a highly electrophilic acylium ion.[6][7]

-

Acylium Ion Generation: The process begins with the activation of the acyl chloride by a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, which serves as the potent electrophile.[6][8]

-

Electrophilic Attack: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[7]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further reactions on the aromatic ring, thus avoiding poly-acylated byproducts.[5]

Visualizing the Synthesis

Overall Reaction Scheme

The following diagram outlines the complete synthetic transformation from the precursor acid to the final product.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below provides a high-level overview of the laboratory workflow.

Caption: High-level experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including corrosive Lewis acids, thionyl chloride, and chlorinated solvents. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 3-(3-bromo-4-chlorophenyl)propanoic acid | 277.51 | 1.0 | (To be calculated) |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.5 | (To be calculated) |

| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 1.5 | (To be calculated) |

| Dichloromethane (DCM), anhydrous | 84.93 | - | (Solvent) |

| Hydrochloric Acid (HCl), concentrated | 36.46 | - | (For work-up) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | (For washing) |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | (For drying) |

| Ice | 18.02 | - | (For quenching) |

Step 1: Synthesis of 3-(3-bromo-4-chlorophenyl)propanoyl chloride

Note: The precursor, 3-(3-bromo-4-chlorophenyl)propanoic acid, can be synthesized via standard organic methods, such as a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with succinic anhydride followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto-acid.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-bromo-4-chlorophenyl)propanoic acid (1.0 eq).

-

Carefully add thionyl chloride (2.5 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3-bromo-4-chlorophenyl)propanoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate, larger three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A similar protocol using AlCl₃ for the cyclization of a related bromo-substituted phenylpropanoyl chloride has proven effective.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Caution: This is an exothermic process.

-

Continue stirring until the ice has melted and the two layers have clearly separated.

-

Transfer the mixture to a separatory funnel and collect the organic (DCM) layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine all organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

Validation of the final product's identity and purity is critical. The following analytical techniques are standard for this purpose.

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₉H₆BrClO.[10]

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic and aliphatic protons.

-

Two doublets in the aromatic region (approx. δ 7.5-7.8 ppm) corresponding to the two adjacent aromatic protons.

-

Two triplets in the aliphatic region (approx. δ 2.7-3.2 ppm), each integrating to 2H, corresponding to the two methylene (-CH₂-) groups of the five-membered ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon (C=O) in the downfield region (approx. δ 195-205 ppm).

-

Signals for the six aromatic carbons, including those bonded to bromine and chlorine.

-

Signals for the two aliphatic methylene carbons.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should show a strong absorption band characteristic of the ketone carbonyl stretch (ν C=O) around 1700-1720 cm⁻¹. Additional bands will be present for aromatic C-H stretching and the C-Br and C-Cl stretches at lower wavenumbers.[11]

-

MS (Mass Spectrometry): The mass spectrum will show a complex molecular ion [M]⁺ peak cluster around m/z 244/246/248 due to the presence of two isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), confirming the elemental composition.

Conclusion

This guide outlines a robust and mechanistically sound protocol for the synthesis of this compound. The strategy, centered on a classical intramolecular Friedel-Crafts acylation, is a reliable method for constructing the indanone core. By providing detailed experimental steps, safety considerations, and analytical validation methods, this document serves as a practical resource for researchers engaged in organic synthesis and the development of novel chemical entities for the pharmaceutical and material science sectors.

References

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. Organic Letters, 16(24), 6398–6401. [Link]

-

Karpiak, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2853. [Link]

-

Butke, J., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(16), 6149–6155. [Link]

-

O'Connor, P. D., et al. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 11(40), 6948-6957. [Link]

-

Ahmadi, T. S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

-

Sridhar, J., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 2(4), x170514. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

Senthilkannan, K., et al. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research, 5(6), 3051-3055. [Link]

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. sphinxsai.com [sphinxsai.com]

physicochemical properties of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Abstract

This compound is a halogenated indanone derivative, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic and steric properties, making it a valuable intermediate for synthesizing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, and the analytical methodologies required for its characterization. While specific experimental data for properties such as melting and boiling points are not extensively documented in public literature, this paper establishes a predictive framework based on its molecular structure and details the self-validating experimental protocols necessary for empirical determination. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic and developmental workflows.

Compound Identification and Core Properties

This compound is a bicyclic ketone featuring a benzene ring fused to a five-membered cyclopentanone ring. The aromatic portion is substituted with both a bromine and a chlorine atom, which significantly influences the compound's reactivity and physical properties.

The primary identifiers and fundamental physicochemical properties are summarized below. These values are foundational for any experimental work, from calculating molar equivalents in a reaction to interpreting spectrometric data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 66790-63-4 | [1] |

| Molecular Formula | C₉H₆BrClO | [2][3] |

| Molecular Weight | 245.50 g/mol | [2] |

| Purity (Typical) | ≥95-97% | [1][2][3] |

| Appearance | Not specified (predicted to be an off-white to yellow solid) | - |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, Methanol, Acetonitrile) | [] |

Spectroscopic and Spectrometric Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. While published spectra for this specific molecule are scarce, its structure allows for a robust prediction of its spectral signature. The causality behind these predictions lies in the unique electronic environment of each nucleus and functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

-

Aromatic Protons: Two signals are predicted in the aromatic region (typically δ 7.0-8.0 ppm). These would appear as doublets due to coupling with each other. The precise chemical shift is influenced by the electron-withdrawing effects of the adjacent halogen and carbonyl groups.

-

Aliphatic Protons: Two signals are predicted in the aliphatic region. The protons on C2 (adjacent to the carbonyl) are expected around δ 3.0-3.2 ppm, while the protons on C3 (adjacent to the aromatic ring) would be slightly upfield around δ 2.7-2.9 ppm. Both signals are expected to appear as triplets, as each methylene group is coupled to the other.

-

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals, corresponding to each carbon atom in the asymmetric structure.

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically δ 195-205 ppm.[5]

-

Aromatic Carbons: Six distinct signals in the range of δ 120-150 ppm. The carbons directly attached to the halogens (C4 and C5) will have their chemical shifts significantly influenced by them.

-

Aliphatic Carbons: Two signals in the upfield region (δ 25-40 ppm), corresponding to C2 and C3.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The key diagnostic absorption bands are:

-

C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹ , characteristic of an α,β-unsaturated or aryl ketone.[6]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature will be a cluster of peaks for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br, ~50:50 abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl, ~75:25 abundance). This results in a characteristic pattern:

-

M⁺: Corresponding to C₉H₆⁷⁹Br³⁵ClO

-

M+2: A more intense peak, corresponding to contributions from C₉H₆⁸¹Br³⁵ClO and C₉H₆⁷⁹Br³⁷ClO.

-

M+4: A peak corresponding to C₉H₆⁸¹Br³⁷ClO. The relative intensity of this M/M+2/M+4 cluster is a definitive signature for a compound containing one bromine and one chlorine atom.

-

Analytical Workflows and Experimental Protocols

The following protocols describe a self-validating system for the characterization and quality control of this compound.

Caption: High-level workflow for compound characterization.

Protocol 3.1: Structural Elucidation via NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of δ 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

-

Analysis & Validation:

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the ¹H NMR signals. The relative integrals should correspond to the number of protons predicted for each signal.

-

Analyze the chemical shifts and coupling patterns (doublets, triplets) to confirm the connectivity of the dihydroindenone core.

-

Count the number of signals in the ¹³C spectrum to ensure it matches the nine expected carbons.

-

Protocol 3.2: Purity Determination via High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid. Equilibrate the system until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for linearity checks if quantitation is required.

-

Sample Injection: Inject a standard volume (e.g., 10 µL) of the sample solution.

-

Data Acquisition: Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan).

-

Analysis & Validation:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

System suitability is validated by ensuring consistent retention times and peak shapes across multiple injections of a standard.

-

Caption: Decision workflow for analytical validation.

Synthesis and Safety Considerations

Synthetic Context

While a specific synthesis for this compound is not detailed in the provided sources, compounds of this class are typically synthesized via an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoyl chloride.[7][8] The starting material would likely be 3-(2-bromo-3-chlorophenyl)propanoic acid. This synthetic route informs the potential impurity profile, which could include starting materials or regioisomers, reinforcing the need for the rigorous analytical characterization described above.

Safety, Handling, and Storage

-

Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound was not found, structurally related halogenated aromatic compounds are often harmful if swallowed and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a valuable chemical intermediate whose utility is predicated on its precise structure and purity. This guide has established the foundational physicochemical identifiers and a predicted spectroscopic profile for this compound. More importantly, it has provided a robust framework of self-validating analytical protocols for its empirical characterization. By adhering to these methodologies, researchers can ensure the identity, purity, and quality of this material, enabling its confident application in complex synthetic pathways and drug discovery programs.

References

-

ChemUniverse. 5-bromo-4-chloro-2,3-dihydro-1h-inden-1-one. [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

LookChem. 29245-44-1 Chemical Properties. [Link]

-

National Institutes of Health (NIH). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

The Royal Society of Chemistry. Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

-

PubChem. 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one. [Link]

-

PubChem. 4-Bromo-5-chloro-2-fluoroaniline. [Link]

-

Preprints.org. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

PubChem. 4-Bromo-5-chloro-2-nitrophenol. [Link]

-

Chegg. Consider the spectral data for - 4 - - bromo - - 2 - - chloroacetanilide. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 9. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indanones

Indanone and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of halogen substituents onto the indanone scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one, a di-halogenated indanone, represents a valuable intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development workflows.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in the experimental data of analogous compounds, including 4-chloro-1-indanone and 4-bromo-1-indanone.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aliphatic protons of the five-membered ring and the aromatic protons of the benzene ring.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | H-7 | ~7.8 | d | ~8.0 | 1H |

| 2 | H-6 | ~7.5 | d | ~8.0 | 1H |

| 3 | H-3 | ~3.2 | t | ~6.0 | 2H |

| 4 | H-2 | ~2.7 | t | ~6.0 | 2H |

Interpretation:

-

Aromatic Protons (H-6 and H-7): The two aromatic protons, H-6 and H-7, are expected to appear as doublets due to coupling with each other. H-7 is predicted to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group. The electron-withdrawing nature of the chlorine at C-5 will also contribute to the deshielding of H-6.

-

Aliphatic Protons (H-2 and H-3): The methylene protons at C-2 and C-3 are expected to appear as triplets, each integrating to two protons. The protons at C-3 (H-3), being adjacent to the aromatic ring, are predicted to be slightly more downfield than the protons at C-2 (H-2). The protons at C-2 are alpha to the carbonyl group, which also influences their chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C-1 (C=O) | ~205 |

| 2 | C-7a | ~153 |

| 3 | C-3a | ~140 |

| 4 | C-5 | ~135 |

| 5 | C-7 | ~134 |

| 6 | C-6 | ~128 |

| 7 | C-4 | ~123 |

| 8 | C-3 | ~36 |

| 9 | C-2 | ~26 |

Interpretation:

-

Carbonyl Carbon (C-1): The carbonyl carbon is expected to have the most downfield chemical shift, typically appearing above 200 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of approximately 120-155 ppm. The quaternary carbons (C-3a, C-4, C-5, and C-7a) can be distinguished from the protonated carbons (C-6 and C-7) using a DEPT experiment. The chemical shifts of the halogenated carbons (C-4 and C-5) will be significantly influenced by the electronegativity of the bromine and chlorine atoms.

-

Aliphatic Carbons (C-2 and C-3): The two aliphatic carbons will appear in the upfield region of the spectrum, typically between 25 and 40 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Use a suitable software for phasing, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Predicted Absorption (ν, cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1715 | C=O stretch | Ketone |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~850-800 | C-H bend | Aromatic (out-of-plane) |

| ~700-600 | C-Cl stretch | Aryl chloride |

| ~600-500 | C-Br stretch | Aryl bromide |

Interpretation:

-

Carbonyl Group: A strong absorption band around 1715 cm⁻¹ is the most characteristic feature, indicating the presence of the conjugated ketone.

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1470 cm⁻¹ region. Out-of-plane C-H bending vibrations are expected in the 850-800 cm⁻¹ range.

-

Aliphatic Groups: The C-H stretching of the methylene groups in the five-membered ring will appear just below 3000 cm⁻¹.

-

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged.

-

-

Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted m/z | Assignment |

| 244/246/248 | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 216/218/220 | [M-CO]⁺ |

| 181/183 | [M-CO-Cl]⁺ |

| 137 | [M-CO-Br]⁺ |

| 102 | [C₈H₆]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks at m/z 244 (M⁺), 246 (M+2)⁺, and 248 (M+4)⁺ with a specific intensity ratio.

-

Fragmentation Pattern: The primary fragmentation pathway is likely the loss of a carbon monoxide (CO) molecule from the molecular ion to give a fragment at m/z 216/218/220. Subsequent loss of the halogen atoms (Cl or Br) would lead to further fragment ions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are recorded to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis and characterization of a chemical compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working on the synthesis and characterization of this and related halogenated indanones. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, which is essential for advancing research in medicinal chemistry and drug discovery.

References

- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. "Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine." South African Journal of Chemistry, 2010, 63, 83–87.

-

PubChem. "4-Bromo-1-indanone." National Center for Biotechnology Information. [Link]

-

PubChem. "4-Chloro-1-indanone." National Center for Biotechnology Information. [Link]

Sources

discovery and history of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

Authored by a Senior Application Scientist

Foreword: Unraveling the Synthesis of a Halogenated Indanone

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of halogens on the aromatic ring can profoundly influence the molecule's physicochemical properties and biological interactions. This guide focuses on this compound, a compound whose history is not marked by a singular discovery but rather by the logical progression of synthetic organic chemistry. Its existence is confirmed through its commercial availability for research purposes, indicating its utility as a building block in the synthesis of more complex molecules.[1][2][3] This document provides a comprehensive overview of the plausible synthetic routes, key chemical principles, and detailed experimental protocols derived from established methodologies for related halogenated indanones.

Core Molecular Structure and Properties

This compound is a bicyclic aromatic ketone. The core structure consists of a benzene ring fused to a cyclopentanone ring. The aromatic ring is substituted with a bromine atom at position 4 and a chlorine atom at position 5.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 66790-63-4 | [1][2][3] |

| Molecular Formula | C₉H₆BrClO | [4][5] |

| Molecular Weight | 245.50 g/mol | [1][4] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically ≥95% - 97% | [1][4] |

Retrosynthetic Analysis and Synthetic Strategy

Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds, such as 4-bromo-1-indanone.[6]

Synthesis of 3-(2-Bromo-3-chlorophenyl)propanoic acid

The synthesis of the precursor 3-(2-bromo-3-chlorophenyl)propanoic acid is a critical first step. While a direct synthesis for this specific molecule is not detailed in the search results, a general approach would involve standard organic chemistry transformations starting from 2-bromo-3-chloroaniline or a related commercially available starting material.

Intramolecular Friedel-Crafts Acylation to Yield this compound

This two-step, one-pot procedure is adapted from the synthesis of 4-bromo-1-indanone.[6]

Step 1: Formation of the Acyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Bromo-3-chlorophenyl)propanoic acid (1 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane.[6]

-

Addition of Thionyl Chloride: Add thionyl chloride (2.5 equivalents) dropwise to the solution.[6]

-

Reaction: Heat the mixture to reflux and maintain for a period of time (e.g., 2-4 hours, or until TLC/GC-MS analysis indicates complete conversion of the starting material).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-(2-bromo-3-chlorophenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.65 equivalents) in anhydrous dichloromethane.[6]

-

Addition of Acyl Chloride: Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension, maintaining the temperature below 27°C.[6]

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, or until reaction completion is confirmed by TLC or GC-MS.[6]

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing ice water with vigorous stirring.[6]

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).[6]

-

Washing: Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain this compound.

Alternative Synthetic Approach: Bromination of a Precursor

An alternative strategy involves the late-stage bromination of 5-chloro-2,3-dihydro-1H-inden-1-one. However, direct bromination of substituted indanones can be complex, with the potential for bromination on the cyclopentanone ring.[7] Selective bromination on the aromatic ring would require careful selection of brominating agents and reaction conditions. A method analogous to the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) could be explored.[8]

Experimental Protocol for Bromination

-

Reaction Setup: To a solution of 5-chloro-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent (e.g., benzene or acetonitrile), add N-bromosuccinimide (1 equivalent).[8]

-

Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8]

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.[8]

-

Work-up: Upon completion, remove the solvent by distillation. Add water to the residue and stir to precipitate the crude product.[8]

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Caption: Proposed synthetic pathways to this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are present in intermediates for pharmaceutically active compounds. For instance, related structures like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are key intermediates in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[9][10][11][12] Halogenated indanones also serve as versatile scaffolds in the development of kinase inhibitors.[8] The bromo and chloro substituents on this indanone offer multiple reaction sites for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Conclusion and Future Outlook

This compound represents a valuable, albeit not widely chronicled, chemical entity. Its synthesis can be reliably achieved through established methods like intramolecular Friedel-Crafts acylation. The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in areas such as kinase inhibition and metabolic disease. Future research will likely focus on leveraging the unique halogenation pattern of this molecule to explore new chemical space in drug discovery programs.

References

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate.[Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health.[Link]

- WO 2015/132803 A2.

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Justia Patents.[Link]

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate.[Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-5-chloro-indan-1-one CAS#: 66790-63-4 [chemicalbook.com]

- 3. This compound - [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1H-Inden-1-one, 5-bromo-4-chloro-2,3-dihydro- | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Unlocking the Synthetic and Therapeutic Potential of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: A Blueprint for Research

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one represents a largely unexplored chemical entity with significant potential as a versatile building block in both medicinal chemistry and materials science. The strategic placement of two distinct halogens on the aromatic ring, combined with a reactive ketone functionality, provides a platform for orthogonal chemical modifications. This guide elucidates the foundational reactivity of this scaffold, proposes concrete research avenues for the development of novel therapeutics, such as kinase inhibitors, and explores its application as a precursor for advanced organic materials. Detailed experimental workflows, supported by established chemical principles, are presented to provide a practical roadmap for initiating research in these promising areas.

Foundational Analysis: Synthesis and Reactivity Profile

The true research value of this compound is rooted in its unique substitution pattern. The indanone core is a well-established "privileged structure" in medicinal chemistry, known to form the basis of numerous biologically active compounds.[1][2] The presence of both bromine and chlorine atoms on the aromatic ring, however, sets the stage for selective, stepwise functionalization.

Key Reactive Sites:

-

4-Position (Bromine): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This site is the primary handle for introducing molecular diversity via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of extensive compound libraries.[3]

-

5-Position (Chlorine): While more inert to standard cross-coupling conditions compared to the bromine, the chlorine atom can be targeted under more forcing conditions or by using specific catalyst systems. It also plays a crucial role in modulating the electronic properties of the aromatic ring.

-

1-Position (Ketone): The carbonyl group is amenable to a wide range of transformations, including reduction to an alcohol, reductive amination to introduce amine diversity, and Wittig-type reactions to form exocyclic double bonds.

-

2-Position (α-Carbon): The methylene group adjacent to the ketone can be functionalized through enolate chemistry. For instance, selective bromination at this position can introduce another reactive handle for subsequent nucleophilic substitutions.[4][5]

Proposed Synthesis Route

While direct synthesis protocols for this specific molecule are not prevalent in the literature, a robust pathway can be extrapolated from established methods for analogous halogenated indanones.[6] The most logical approach is an intramolecular Friedel-Crafts acylation of a 3-(3-bromo-4-chlorophenyl)propanoic acid precursor.

Caption: Plausible synthetic pathway via Friedel-Crafts cyclization.

Research Area 1: A Scaffold for Novel Kinase Inhibitors

Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research.[7] The indanone scaffold is an excellent starting point for designing new inhibitors, as it can mimic the planar, hydrogen-bonding motifs of known hinge-binding fragments.[7] The ability to functionalize the 4-position of this compound allows for the introduction of substituents that can target specific pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Experimental Workflow: Suzuki Coupling for Library Synthesis

This workflow details the generation of a focused library of 4-aryl-5-chloro-indanones, which can then be screened for kinase inhibitory activity. The choice of a Suzuki coupling is based on its reliability, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Caption: Workflow for kinase inhibitor library development.

Detailed Protocol: Suzuki Coupling

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous Na₂CO₃ (2 M, 3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene or 1,4-dioxane. The specific solvent choice depends on the reactivity of the coupling partners.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 2: Precursor for Organic Electronic Materials

Halogenated aromatic compounds are fundamental building blocks for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to perform sequential, site-selective cross-coupling reactions on this compound opens a pathway to create highly defined, conjugated oligomers and polymers. By strategically adding electron-donating and electron-withdrawing groups, researchers can precisely tune the HOMO/LUMO energy levels and, consequently, the optoelectronic properties of the final material.

Hypothetical Optoelectronic Properties of Functionalized Indanones

The following table presents a hypothetical progression of photophysical properties as the core scaffold is functionalized, illustrating the expected bathochromic (red) shift in absorption and emission upon extension of the π-conjugated system.

| Compound Description | Max Absorption (λₘₐₓ, nm) | Max Emission (λₑₘ, nm) | Quantum Yield (Φ) |

| Core Scaffold: 4-Bromo-5-chloro-indanone | ~290 | N/A | < 0.01 |

| Derivative 1: 4-(Thiophen-2-yl)-5-chloro-indanone | ~360 | ~470 | 0.35 |

| Derivative 2: 4,5-di(Thiophen-2-yl)-indanone | ~410 | ~540 | 0.65 |

Future Research Directions

Beyond these two primary areas, this scaffold holds promise in other domains:

-

Antiviral Agents: The rigid indanone framework is found in various antiviral compounds, and the diverse functionalization potential could be leveraged to target viral proteases or polymerases.[1][8]

-

Agrochemicals: Many successful herbicides and fungicides are based on halogenated aromatic cores.[8] High-throughput screening of a small, diverse library of indanone derivatives could quickly identify potential agrochemical leads.

-

Chemical Probes: The indanone can be functionalized with fluorescent tags or reactive groups to create probes for studying biological systems and identifying protein targets.

By pursuing the research avenues outlined in this guide, the scientific community can harness the latent potential of this compound, paving the way for new discoveries in medicine, materials, and beyond.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds and general best practices in chemical research and development. The causality behind each recommendation is explained to ensure a comprehensive understanding and foster a culture of safety in the laboratory.

Compound Profile and Inferred Hazard Analysis

This compound is a halogenated aromatic ketone with the molecular formula C₉H₆BrClO.[1][2] Its structure suggests reactivity common to aryl halides and ketones, making it a valuable intermediate in organic synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to handling is mandated, drawing parallels from closely related halogenated indanones and other bromo-chloro aromatic compounds.

Inferred Primary Hazards: Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:

-

Harmful if Swallowed (Acute Oral Toxicity): Similar compounds are classified as harmful upon ingestion.[3][4][5]

-

Causes Skin Irritation: Direct contact with the skin is likely to cause irritation.[3][4][6]

-

Causes Serious Eye Irritation/Damage: Contact with eyes is expected to result in serious irritation or damage.[3][4][7]

-

May Cause Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[3][4][6]

The signal word "Warning" is appropriate for this compound based on the hazard profile of its analogs.[3][5]

Core Safety Directives: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls. All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][8][9] The use of local exhaust ventilation is also recommended to control emissions at the source.[8]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards. A full-face shield may be necessary for larger quantities or splash risks.[8] | To prevent eye contact which can cause serious irritation or damage.[3][4][7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact.[9] | To prevent skin contact which can cause irritation.[3][4] |

| Body Protection | A lab coat or chemical-resistant apron. For larger scale operations, chemical-resistant coveralls may be required. | To protect skin and personal clothing from contamination.[8] |

| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used if engineering controls are insufficient.[8] | To prevent respiratory tract irritation from inhalation of the compound.[3][4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when using this product.[3][5][8]

-

Wash hands and any exposed skin thoroughly after handling.[3][5][8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[3][5][7]

-

Label containers clearly with the chemical name and associated hazards.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines a generalized, safe workflow for handling this compound in a research setting.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][8]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Collect the spilled material into a suitable, closed container for disposal.[4]

-

Do not let the product enter drains.[4]

-

Wash the spill area thoroughly.

Waste Disposal

All waste containing this compound must be considered hazardous. Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][5] Do not dispose of down the drain or with general laboratory waste.

Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a high level of care and adherence to stringent safety protocols. By understanding its inferred hazards and implementing the comprehensive safety measures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment for themselves and their colleagues. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are embodied in these protocols, which are designed to be both protective and practical for the research professional.

References

-

SAFETY DATA SHEET. ChemTreat. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

-

4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

4-Bromo-5-chloro-2-fluoroaniline. PubChem. [Link]

-

SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. NIH. [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. files.zymoresearch.com [files.zymoresearch.com]

4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one molecular weight and formula

An In-depth Technical Guide to 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indanone derivative of significant interest to the chemical and pharmaceutical research communities. We will detail its core molecular properties, propose a robust synthetic pathway with mechanistic insights, and explore its strategic applications as a versatile building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound for synthetic planning and molecular design.

Core Molecular Profile

This compound is a bicyclic ketone featuring a di-halogenated benzene ring fused to a cyclopentanone moiety. The strategic placement of the bromine and chlorine atoms provides orthogonal handles for subsequent functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Caption: Chemical Structure of this compound.

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 66790-63-4 | [1] |

| Molecular Formula | C₉H₆BrClO | [2][3][4] |

| Molecular Weight | 245.50 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow solid (Typical) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones typically relies on an intramolecular Friedel-Crafts acylation of a 3-phenylpropionic acid derivative.[5][6][7] This classic reaction provides a reliable method for forming the fused five-membered ring.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound starts from a commercially available, appropriately substituted benzene derivative, such as 1-bromo-2-chloro-4-methylbenzene. The pathway involves the formation of a 3-phenylpropionic acid intermediate, followed by cyclization.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol details the critical cyclization step, converting 3-(3-Bromo-4-chlorophenyl)propanoic acid to the target indanone.

Materials:

-

3-(3-Bromo-4-chlorophenyl)propanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: Dissolve 3-(3-Bromo-4-chlorophenyl)propanoic acid in anhydrous DCM. Add thionyl chloride dropwise at room temperature. Reflux the mixture for 2-3 hours until gas evolution ceases.

-

Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction. Refluxing ensures the reaction goes to completion.

-

-

Reaction Quench & Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is used directly in the next step.

-

Friedel-Crafts Cyclization: Prepare a suspension of anhydrous aluminum chloride in a separate flask with anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical as AlCl₃, a potent Lewis acid, reacts violently with water. The inert atmosphere prevents moisture contamination. Cooling controls the initial exothermic reaction.

-

-

Dissolve the crude acyl chloride from step 2 in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice. This hydrolyzes the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Development

The true value of this compound lies in its utility as a scaffold and synthetic intermediate. The indanone core is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Scaffold for Kinase Inhibitors

The planar, rigid structure of the indanone core is ideal for fitting into the ATP-binding pockets of protein kinases, which are key targets in oncology.[8] The ketone and aromatic ring can participate in essential hydrogen bonding and π-stacking interactions. The bromine and chlorine atoms serve as versatile handles for introducing additional functionality through cross-coupling reactions to enhance potency and selectivity.[8]

Caption: Potential functionalization of the scaffold via cross-coupling.

Intermediate in Neuroscience Research

Derivatives of indanone have been explored for their potential in treating neurodegenerative diseases, such as Parkinson's disease.[5] The core structure can be modified to target specific receptors or enzymes in the central nervous system. For example, amination of the indanone ring system has been used to synthesize compounds that interact with GABA receptors.[5]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages for medicinal chemists and researchers. Its defined structure, coupled with the synthetic versatility afforded by its two distinct halogen atoms, provides a robust platform for the rapid generation of diverse compound libraries. The well-established chemistry of the indanone core, particularly its application in developing kinase inhibitors, ensures its continued relevance in the pursuit of novel therapeutics.

References

-

This compound | CymitQuimica. Link

-

This compound - Sigma-Aldrich. Link

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. Link

-

5-bromo-4-chloro-2,3-dihydro-1h-inden-1-one - ChemUniverse. Link

-

4-Bromo-1-indanone synthesis - ChemicalBook. Link

-

1H-Inden-1-one, 5-bromo-4-chloro-2,3-dihydro- | CymitQuimica. Link

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - National Institutes of Health (NIH). Link

-

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | ChemScene. Link

-

5-Bromo-1-indanone synthesis - ChemicalBook. Link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. 1H-Inden-1-one, 5-bromo-4-chloro-2,3-dihydro- | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one

An in-depth guide to the reaction mechanisms, applications, and protocols involving 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one for researchers, scientists, and drug development professionals.

The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework, which fuses an aromatic ring with a cyclopentanone ring, serves as a valuable scaffold for designing therapeutic molecules targeting a wide range of diseases, including cancer and Alzheimer's disease.[3][4] The compound this compound (CAS 66790-63-4) is a particularly valuable synthetic intermediate.[5][6] It features two distinct halogen atoms on the aromatic ring, offering a powerful platform for sequential, site-selective functionalization through modern cross-coupling methodologies.

This guide provides a detailed exploration of the key reaction mechanisms involving this building block, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the principles of chemoselectivity that govern these transformations and provide field-tested protocols for its strategic modification, enabling the synthesis of diverse molecular architectures for drug discovery and materials science.

The Principle of Chemoselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the general order of reactivity for aryl halides is I > Br > Cl > F.[7][8] This established principle dictates that the C-Br bond at the 4-position is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the C-Cl bond at the 5-position.

This reactivity gap allows for the selective functionalization of the C4-position under carefully controlled conditions, leaving the C2-chloro substituent untouched for subsequent transformations. Achieving high chemoselectivity is the cornerstone of an efficient synthetic strategy, avoiding the formation of undesired side products and maximizing the yield of the target molecule. By carefully selecting the catalyst, ligand, base, and reaction temperature, researchers can precisely control the reaction outcome. For subsequent coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine ligands are often required.[7]

Reaction Mechanism & Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[3] For this compound, this reaction provides a robust method for introducing a wide variety of aryl or vinyl substituents at the C4-position.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium complex.[9]

-

Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the more reactive C4-Br bond of the indanone substrate to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Caption: Selective Suzuki-Miyaura coupling at the C4-Br position.

Experimental Workflow

A typical experimental workflow involves careful setup under an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Selective C4-Arylation

This protocol provides a starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.[8] Optimization may be required for specific substrates.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Mmol | Equiv. |

| This compound | 245.50 | 245.5 mg | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 mmol | 1.2 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 22.0 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 mg | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous, degassed) | - | 4.0 mL | - | - |

| Water (degassed) | - | 1.0 mL | - | - |

Procedure

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-5-chloro-2,3-dihydro-1H-inden-1-one.

Reaction Mechanism & Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds.[10][11] It allows for the coupling of aryl halides with a wide range of amines, providing access to arylamines that are prevalent in pharmaceuticals.[7]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-based catalytic cycle and is expected to show high selectivity for the C4-Br bond.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond to generate a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][12]

Caption: Selective Buchwald-Hartwig amination at the C4-Br position.

Detailed Protocol: Selective C4-Amination

This protocol is a general starting point for the Buchwald-Hartwig amination of this compound. The choice of ligand is critical and often requires screening for optimal results.[13]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (1 mmol scale) | Mmol | Equiv. |

| This compound | 245.50 | 245.5 mg | 1.0 | 1.0 |

| Amine (Primary or Secondary) | Varies | 1.2 mmol | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18.3 mg | 0.02 | 0.02 |

| Xantphos | 578.68 | 34.7 mg | 0.06 | 0.06 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 mg | 1.4 | 1.4 |

| Toluene (anhydrous, degassed) | - | 5.0 mL | - | - |

Procedure

-

Catalyst Pre-mixing (Glovebox Recommended): In an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.06 equiv) to a dry reaction vial. Add the anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature until a homogeneous catalyst solution forms.

-

Reagent Addition: In a separate dry Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

-